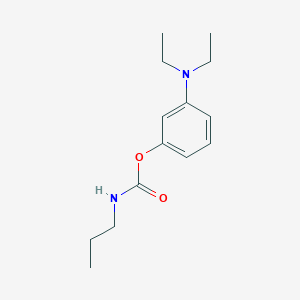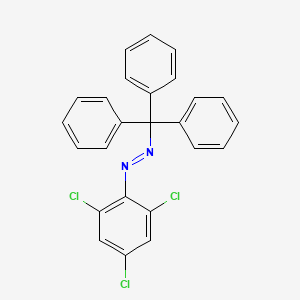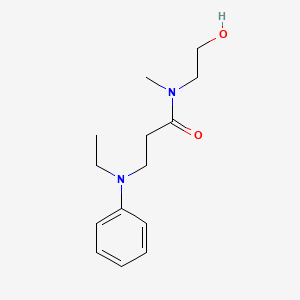![molecular formula C8H15ClO2 B14606592 (2S,3S)-3-Chloro-2-[(propan-2-yl)oxy]oxane CAS No. 61092-38-4](/img/structure/B14606592.png)
(2S,3S)-3-Chloro-2-[(propan-2-yl)oxy]oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-3-Chloro-2-[(propan-2-yl)oxy]oxane is a chiral compound with significant applications in various fields, including pharmaceuticals and chemical synthesis. This compound is characterized by its oxane ring structure, which is substituted with a chlorine atom and an isopropyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (2S,3S)-3-Chloro-2-[(propan-2-yl)oxy]oxane involves the asymmetric reduction of 2-chloro-β-ketoesters. This process is catalyzed by carbonyl reductase from Lactobacillus fermentum. The reaction conditions include the use of glucans, glucose dehydrogenase, a hydrogen donor, and a cofactor. The method is environmentally friendly, simple to operate, and suitable for industrial amplification .
Industrial Production Methods
The industrial production of this compound follows similar principles as the synthetic routes but on a larger scale. The use of biocatalysts like carbonyl reductase ensures high substrate concentration, wide substrate universality, and high product yield, making it a promising method for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-3-Chloro-2-[(propan-2-yl)oxy]oxane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2S,3S)-3-Chloro-2-[(propan-2-yl)oxy]oxane has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It serves as a probe to study enzyme mechanisms and interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of (2S,3S)-3-Chloro-2-[(propan-2-yl)oxy]oxane involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3S)-3-Chloro-2-[(methyl)oxy]oxane
- (2S,3S)-3-Chloro-2-[(ethyl)oxy]oxane
- (2S,3S)-3-Chloro-2-[(butyl)oxy]oxane
Uniqueness
(2S,3S)-3-Chloro-2-[(propan-2-yl)oxy]oxane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Propriétés
Numéro CAS |
61092-38-4 |
|---|---|
Formule moléculaire |
C8H15ClO2 |
Poids moléculaire |
178.65 g/mol |
Nom IUPAC |
(2S,3S)-3-chloro-2-propan-2-yloxyoxane |
InChI |
InChI=1S/C8H15ClO2/c1-6(2)11-8-7(9)4-3-5-10-8/h6-8H,3-5H2,1-2H3/t7-,8-/m0/s1 |
Clé InChI |
BAALOUQRMIQRFD-YUMQZZPRSA-N |
SMILES isomérique |
CC(C)O[C@H]1[C@H](CCCO1)Cl |
SMILES canonique |
CC(C)OC1C(CCCO1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



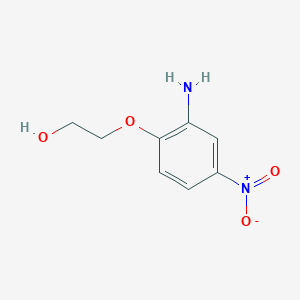


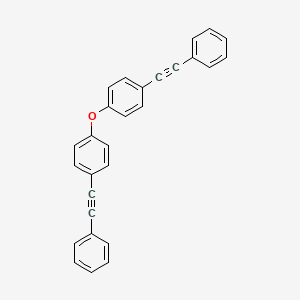
![Benzenamine, 2-[(3-phenyl-2-propynyl)thio]-](/img/structure/B14606544.png)



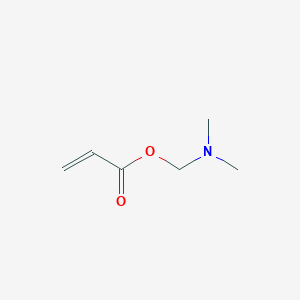
![Acetamide, N-ethyl-N-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14606573.png)
